

# IWP-2 vs. LGK974 at a Glance

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Iwp-2

CAS No.: 686770-61-6

Cat. No.: S548507

Get Quote

| Feature                                   | IWP-2                                                                                                                                     | LGK974 (WNT974)                                                                                                                                           |
|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Primary Target</b>                     | Porcupine (Porcn), CK1 $\delta$ [1]                                                                                                       | Porcupine (Porcn) [2]                                                                                                                                     |
| <b>Mechanism of Action</b>                | Inhibits Porcn-mediated Wnt palmitoylation, blocking Wnt secretion and activity [3] [1] [4]                                               | Potent and specific inhibition of Porcn, blocking Wnt ligand secretion [2]                                                                                |
| <b>Reported Potency (IC<sub>50</sub>)</b> | 27 nM (cell-free assay) [1]; 30 nM (cellular reporter assay) [1]                                                                          | 1 nM (PORCN binding assay); 0.4 nM (Wnt signaling in coculture assay) [2]                                                                                 |
| <b>Key Cellular Effects</b>               | Decreases cancer cell proliferation, migration, and invasion; induces apoptosis; downregulates Wnt/ $\beta$ -catenin pathway activity [3] | Inhibits Wnt signaling; reduces phosphorylation of LRP6; decreases expression of Wnt target genes (e.g., AXIN2); induces tumor regression in vivo [2] [5] |
| <b>In Vivo Application</b>                | Information limited in provided search results                                                                                            | Well-established protocol for oral delivery in mice; shown to be effective and well-tolerated at 5 mg/kg for up to 3 months [6]                           |

## | Key Research Applications | - Study of Wnt ligand-dependent processes

- Research on gastric cancer [3] | - Targeting Wnt-driven cancers in preclinical models (e.g., breast, head and neck, renal, GI cancers) [2] [5] [7]

- In vivo studies requiring prolonged systemic Wnt inhibition [6] |

## Mechanisms and Experimental Insights

To better understand how these molecules function, the following diagram illustrates the Wnt signaling pathway and the specific point at which PORCN inhibitors act.



[Click to download full resolution via product page](#)

## Key Experimental Findings

- **IWP-2 in Gastric Cancer:** One study demonstrated that in the gastric cancer cell line MKN28, **IWP-2** treatment at 30  $\mu\text{M}$  significantly **decreased cell proliferation, migration, and invasion**. It also **elevated caspase 3/7 activity**, indicating the induction of apoptosis. Further analysis confirmed that **IWP-2** downregulated the transcriptional activity of the Wnt/ $\beta$ -catenin pathway and the expression of its target genes [3].
- **LGK974 in Renal Cell Carcinoma:** Research on clear cell renal cell carcinoma (ccRCC) showed that LGK974 could **inhibit proliferation, colony formation, migration, and invasion** of cancer cells while **inducing apoptosis**. Mechanistically, LGK974 treatment led to decreased levels of  $\beta$ -catenin and its downstream targets like cyclin D1 and c-Myc [5].
- **LGK974 in Breast Cancer Models:** LGK974 has been shown to **induce tumor regression at well-tolerated doses** in a Wnt-driven murine breast tumor model (MMTV-Wnt1). This highlights its potential efficacy in treating cancers driven by Wnt ligand overexpression [2].

## Suggested Experimental Protocols

The protocols below, derived from the literature, can serve as a starting point for your experiments.

### In Vitro Cell Proliferation Assay (for both compounds)

This is a common method to assess the anti-proliferative effects of both **IWP-2** and LGK974.

- **Cell Lines Used:** Various cancer cell lines, such as gastric MKN28 for **IWP-2** [3] or renal ACHN and 786-O for LGK974 [5].
- **Procedure:**
  - Seed cells in 96-well plates.
  - Treat with a concentration gradient of the inhibitor (e.g., **IWP-2** at 30  $\mu\text{M}$  [3] or LGK974 at varying doses [5]) for a set duration (e.g., 48-72 hours).
  - Add a cell viability reagent like MTT or CCK-8.
  - Measure the optical density (OD) at 450 nm using a microplate reader [3] [5].
- **Key Readout:** Inhibition of cell proliferation, often reported as an  $\text{EC}_{50}$  value.

### In Vivo Administration of LGK974 in Mice

A detailed protocol is available for LGK974, which has been successfully used in preclinical models [6].

- **Formulation:**
  - Weigh LGK974 powder and place it in a glass vial.

- Dissolve it stepwise with 5% DMA, 9% Cremophor EL, and 1% Tween 80.
- Bring to the final volume and concentration with 85% carboxymethylcellulose solution in 5% dextrose.
- **Dosing:** Administer once daily via oral gavage at a common dose of **5 mg/kg**.
- **Duration:** This regimen has been shown to be effective and well-tolerated for up to 3 months [6].

## Key Considerations for Researchers

- **Choice of Inhibitor:** **IWP-2** is a well-characterized tool compound useful for *in vitro* studies to rapidly validate the role of Wnt secretion in a biological process. **LGK974** is often more suitable for projects requiring high potency, superior pharmacokinetics, and robust *in vivo* efficacy, especially in preclinical cancer models [2] [6].
- **Safety and Specificity:** While both are designed to target PORCN, profiling suggests that **IWP-2** also inhibits CK1 $\delta$  with an IC<sub>50</sub> of 40 nM [1]. LGK974 is reported as a highly specific PORCN inhibitor [2]. Researchers should consider these off-target potentials when interpreting results.
- **Biomarker Analysis:** To confirm target engagement, you can monitor the reduction of phosphorylated LRP6 [2] or the decreased expression of direct Wnt target genes like **AXIN2** and **c-Myc** in your treated samples [2] [3] [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. IWP-2 | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]
2. Targeting Wnt-driven cancer through the inhibition of ... [pmc.ncbi.nlm.nih.gov]
3. Inhibition of the Wnt palmitoyltransferase porcupine ... [pmc.ncbi.nlm.nih.gov]
4. Stemgent Stemolecule Wnt Inhibitor IWP-2 (2mg) [store.reprocell.com]
5. Porcupine Inhibitor LGK974 Downregulates the Wnt ... [pmc.ncbi.nlm.nih.gov]
6. Delivery of the Porcupine Inhibitor WNT974 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
7. Targeting ligand-dependent wnt pathway dysregulation in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [IWP-2 vs. LGK974 at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548507#iwp-2-vs-lgk974>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)